molecular formula C34H20O8S4 B8198538 3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid

3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid

Cat. No. B8198538
M. Wt: 684.8 g/mol
InChI Key: XTPIIZCAUUIRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid is a useful research compound. Its molecular formula is C34H20O8S4 and its molecular weight is 684.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ellman (1959) described a synthesized aromatic disulfide derivative of this compound as useful for determining sulfhydryl groups in biological materials, including blood (G. Ellman, 1959).

  • Guan, Pu, and Wan (2011) found that a polymer derivative (PBI-CN) of this compound is used in proton-conducting membranes in fuel cells, with significant proton conductivity under anhydrous conditions (Y. Guan, H. Pu, & D. Wan, 2011).

  • Liu et al. (2011) discovered that a synthesized liquid crystalline epoxy resin derivative of this compound has potential applications in chemical engineering, biomedicine, and biomaterials research (Yin-Ling Liu et al., 2011).

  • Govender et al. (2007) explored its application in the bidirectional racemic synthesis of biologically active quinone cardinalin 3, which is relevant for drug development (S. Govender et al., 2007).

  • Ahn, Kim, and Choe (1997) discussed the use of polybenzimidazole blends, related to this compound, in polymerization applications (Tae-Kwang Ahn, Mojun Kim, & S. Choe, 1997).

  • Zhang et al. (2019) synthesized zirconium metal-organic frameworks (MOFs) related to this compound for targeted adsorption of specific molecules (Liangliang Zhang et al., 2019).

  • Peng-yun (2011) noted that a synthesized derivative, 4,4'-bis(4-hydroxybenzoyloxy)-3,3',5,5'-tetramethylbiphenyl, is used in chemical research (Zhang Peng-yun, 2011).

  • Kishikawa, Hirai, and Kohmoto (2008) found applications of 2:1 complexes of benzoic acid derivatives and dipyridyl compounds in photopolymerization and polymerization of complex compounds (K. Kishikawa, A. Hirai, & S. Kohmoto, 2008).

  • Cadiau et al. (2020) highlighted the potential of a titanium-based Metal Organic Framework (ACM-1) for photocatalytic reactions (A. Cadiau et al., 2020).

  • Park et al. (2017) described the effectiveness of Spirof-MOF, a derivative, in removing nerve agent simulants like dimethyl 4-nitrophenylphosphate (DMNP) by adsorption and hydrolytic decomposition (H. Park et al., 2017).

properties

IUPAC Name

3-[2-[4,5-bis(3-carboxyphenyl)-1,3-dithiol-2-ylidene]-5-(3-carboxyphenyl)-1,3-dithiol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H20O8S4/c35-29(36)21-9-1-5-17(13-21)25-26(18-6-2-10-22(14-18)30(37)38)44-33(43-25)34-45-27(19-7-3-11-23(15-19)31(39)40)28(46-34)20-8-4-12-24(16-20)32(41)42/h1-16H,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPIIZCAUUIRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(SC(=C3SC(=C(S3)C4=CC(=CC=C4)C(=O)O)C5=CC(=CC=C5)C(=O)O)S2)C6=CC(=CC=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H20O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid
Reactant of Route 2
3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid
Reactant of Route 3
3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid
Reactant of Route 4
3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid
Reactant of Route 5
3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid
Reactant of Route 6
3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.